Cas no 1807646-92-9 (1H-Xanthene-1,3(2H)-dione, 4,9-dihydro-6,8-dihydroxy-2,2,4,4-tetramethyl-5-(3-methyl-1-oxobutyl)-9-(2-methylpropyl)-)

1H-Xanthene-1,3(2H)-dione, 4,9-dihydro-6,8-dihydroxy-2,2,4,4-tetramethyl-5-(3-methyl-1-oxobutyl)-9-(2-methylpropyl)- structure
1807646-92-9 structure
Product Name:1H-Xanthene-1,3(2H)-dione, 4,9-dihydro-6,8-dihydroxy-2,2,4,4-tetramethyl-5-(3-methyl-1-oxobutyl)-9-(2-methylpropyl)-
CAS No:1807646-92-9
MF:C26H34O6
MW:442.544568538666
CID:5191779
PubChem ID:56588580
Update Time:2024-03-01

1H-Xanthene-1,3(2H)-dione, 4,9-dihydro-6,8-dihydroxy-2,2,4,4-tetramethyl-5-(3-methyl-1-oxobutyl)-9-(2-methylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Xanthene-1,3(2H)-dione, 4,9-dihydro-6,8-dihydroxy-2,2,4,4-tetramethyl-5-(3-methyl-1-oxobutyl)-9-(2-methylpropyl)-
    • Rhodomyrtosone B
    • MLS003842920
    • 6,8-Dihydroxy-9-isobutyl-2,2,4,4-tetramethyl-5-(3-methylbutanoyl)-4,9-dihydro-1H-xanthene-1,3(2H)-dione
    • SMR002515635
    • 1807646-92-9
    • CHEMBL4291125
    • Inchi: 1S/C26H34O6/c1-12(2)9-14-18-16(28)11-17(29)20(15(27)10-13(3)4)21(18)32-23-19(14)22(30)25(5,6)24(31)26(23,7)8/h11-14,28-29H,9-10H2,1-8H3
    • InChI Key: OKIQBSRHXBDWPA-UHFFFAOYSA-N
    • SMILES: C1(CC(C)C)C2=C(C(C(=O)CC(C)C)=C(O)C=C2O)OC2=C1C(=O)C(C)(C)C(=O)C2(C)C

Computed Properties

  • Exact Mass: 442.23553880g/mol
  • Monoisotopic Mass: 442.23553880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 833
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 101Ų

1H-Xanthene-1,3(2H)-dione, 4,9-dihydro-6,8-dihydroxy-2,2,4,4-tetramethyl-5-(3-methyl-1-oxobutyl)-9-(2-methylpropyl)- Pricemore >>

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